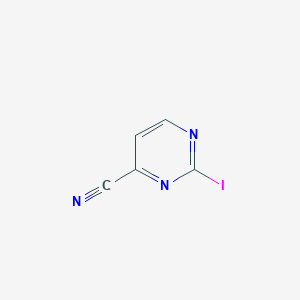
2-Iodopyrimidine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-4-pyrimidinecarbonitrile is a heterocyclic organic compound with the molecular formula C5H2IN3. It is characterized by the presence of an iodine atom and a nitrile group attached to a pyrimidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-4-pyrimidinecarbonitrile typically involves the iodination of 4-pyrimidinecarbonitrile. One common method is the reaction of 4-pyrimidinecarbonitrile with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions .
Industrial Production Methods
Industrial production methods for 2-Iodo-4-pyrimidinecarbonitrile may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The choice of oxidizing agent and reaction conditions can be optimized to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-Iodo-4-pyrimidinecarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrimidinecarbonitriles can be formed.
Coupling Products: Biaryl compounds are commonly formed through Suzuki-Miyaura coupling.
Aplicaciones Científicas De Investigación
2-Iodo-4-pyrimidinecarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the development of bioactive molecules for pharmaceutical research.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Iodo-4-pyrimidinecarbonitrile involves its interaction with specific molecular targets. The iodine atom and nitrile group can participate in various binding interactions with enzymes and receptors, influencing biological pathways and processes. Detailed studies on its molecular targets and pathways are ongoing .
Comparación Con Compuestos Similares
Similar Compounds
4-Pyridinecarbonitrile: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-Pyrimidinecarbonitrile: Lacks the iodine atom, making it less reactive in certain chemical reactions.
Uniqueness
2-Iodo-4-pyrimidinecarbonitrile is unique due to the presence of both an iodine atom and a nitrile group on the pyrimidine ring, which enhances its reactivity and potential for diverse chemical transformations .
Propiedades
Fórmula molecular |
C5H2IN3 |
|---|---|
Peso molecular |
230.99 g/mol |
Nombre IUPAC |
2-iodopyrimidine-4-carbonitrile |
InChI |
InChI=1S/C5H2IN3/c6-5-8-2-1-4(3-7)9-5/h1-2H |
Clave InChI |
KHQXHUYAAGNSDH-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N=C1C#N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















